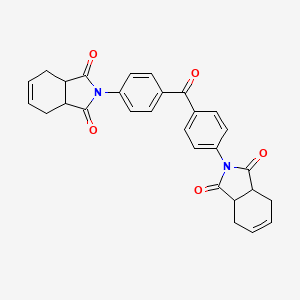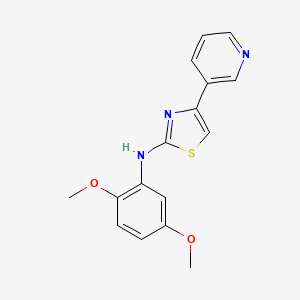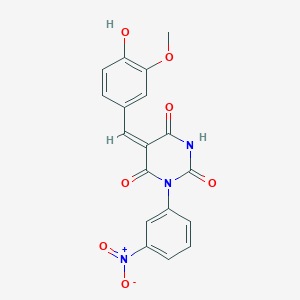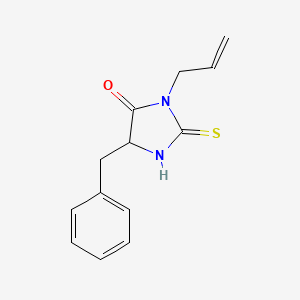![molecular formula C20H16F3NO5 B3947556 4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3947556.png)
4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one
Descripción general
Descripción
4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a chemical compound that belongs to the family of chromones. It is commonly known as AG-1478 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.
Mecanismo De Acción
AG-1478 inhibits the activity of the 4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are necessary for cell growth and survival. By blocking the activity of the this compound, AG-1478 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
AG-1478 has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and reduces the expression of genes involved in tumor growth and metastasis. Additionally, AG-1478 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG-1478 has several advantages as a research tool in cancer biology. It is a highly specific inhibitor of the 4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one and does not affect other receptor tyrosine kinases. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, AG-1478 has some limitations, including its high cost and potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of AG-1478 in cancer research and therapy are vast. Future research could focus on developing more potent and selective inhibitors of the 4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one, as well as exploring the use of AG-1478 in combination with other targeted therapies. Additionally, AG-1478 could be studied for its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
AG-1478 has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of the 4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one. This receptor is overexpressed in many types of cancer and plays a crucial role in tumor growth and metastasis.
Propiedades
IUPAC Name |
4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO5/c1-2-3-4-12-9-19(25)29-18-11-14(6-7-15(12)18)28-17-8-5-13(20(21,22)23)10-16(17)24(26)27/h5-11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYWEXXTUKFUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947474.png)
![1-(benzylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3947477.png)

![1-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3947491.png)
![6-amino-3-(1-naphthyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3947497.png)

![1-[(2-nitrophenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine oxalate](/img/structure/B3947530.png)
![1-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B3947535.png)


![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3947546.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-fluorobenzyl)piperazine](/img/structure/B3947565.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3947579.png)